1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one
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Overview
Description
1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one is an organic compound with the molecular formula C12H16O4 It is a derivative of acetophenone and is characterized by the presence of hydroxy and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one typically involves the reaction of 2,6-dihydroxy-4-methoxybenzaldehyde with a suitable alkylating agent. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2’,6’-Dihydroxy-4’-methoxyacetophenone: Similar structure but with a shorter alkyl chain.
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one: Contains additional chloro substituents.
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: Contains a propenone group instead of a pentanone group.
Uniqueness
1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one is unique due to its specific combination of hydroxy, methoxy, and pentanone groups, which confer distinct chemical and biological properties
Properties
CAS No. |
69480-05-3 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C12H16O4/c1-3-4-5-9(13)12-10(14)6-8(16-2)7-11(12)15/h6-7,14-15H,3-5H2,1-2H3 |
InChI Key |
RSDBBCCTTGZZLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1O)OC)O |
Origin of Product |
United States |
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